REACTION_SMILES
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[CH3:16][OH:17].[CH3:18][CH2:19][O:20][C:21]([CH3:22])=[O:23].[N+:1]([O-:2])(=[O:3])[c:4]1[c:5]([C:13](=[O:14])[NH2:15])[cH:6][c:7]2[c:8]([n:9][cH:10][s:11]2)[cH:12]1>>[NH2:1][c:4]1[c:5]([C:13](=[O:14])[NH2:15])[cH:6][c:7]2[c:8]([n:9][cH:10][s:11]2)[cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(=O)c1cc2scnc2cc1[N+](=O)[O-]
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Name
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Type
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product
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Smiles
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NC(=O)c1cc2scnc2cc1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |